molecular formula C5H7Br B117258 1-Bromo-2-ethylcyclopropene CAS No. 157978-66-0

1-Bromo-2-ethylcyclopropene

Cat. No.: B117258
CAS No.: 157978-66-0
M. Wt: 147.01 g/mol
InChI Key: STABUUDPOPCQLC-UHFFFAOYSA-N
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Description

1-Bromo-2-ethylcyclopropene is a brominated cyclopropene derivative characterized by a strained three-membered cyclopropene ring substituted with a bromine atom and an ethyl group. Cyclopropenes are inherently strained due to their unsaturated ring structure, which often leads to heightened reactivity compared to non-cyclic alkenes or alkanes .

Properties

CAS No.

157978-66-0

Molecular Formula

C5H7Br

Molecular Weight

147.01 g/mol

IUPAC Name

1-bromo-2-ethylcyclopropene

InChI

InChI=1S/C5H7Br/c1-2-4-3-5(4)6/h2-3H2,1H3

InChI Key

STABUUDPOPCQLC-UHFFFAOYSA-N

SMILES

CCC1=C(C1)Br

Canonical SMILES

CCC1=C(C1)Br

Synonyms

Cyclopropene, 1-bromo-2-ethyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropane Derivatives

2-Bromo-1,1-dichlorocyclopropane (CAS: 40745-72-0)

This compound shares a brominated cyclopropane backbone but includes two chlorine substituents. Key differences include:

  • Electronic Effects : The presence of chlorine atoms may stabilize the ring through electron-withdrawing effects, whereas the ethyl group in 1-bromo-2-ethylcyclopropene could introduce steric hindrance and electron-donating effects, altering reaction pathways .
  • Reactivity: Dichlorinated cyclopropanes are often less reactive toward nucleophilic substitution than monobrominated derivatives due to reduced ring strain and increased steric bulk.
(Chloromethyl)cyclopropane ()
  • Substituent Impact : The chloromethyl group may direct electrophilic attacks differently compared to ethyl-bromine substitution.
  • Physical Properties: Cyclopropane derivatives with halogen substituents typically exhibit higher boiling points than non-halogenated analogs due to increased polarity .

Brominated Alkenes and Alkanes

1-Bromo-2-methylprop-1-ene ()

This compound, a brominated alkene, serves as a model for studying substitution patterns. Comparisons include:

  • Ring Strain : Unlike cyclopropenes, linear alkenes lack ring strain, leading to lower reactivity in ring-opening reactions.
  • Stability : The ethyl group in this compound may destabilize the ring further compared to methyl substituents, accelerating decomposition or polymerization .
2-Bromo-2-methyl-propane (tert-Butyl Bromide) ()
  • Boiling Point : tert-Butyl bromide (bp 73.1°C) provides a benchmark for brominated alkanes. Cyclopropene derivatives likely have lower boiling points due to smaller molecular weights but higher volatility due to ring strain .
  • Solubility : Brominated alkanes are generally soluble in organic solvents, similar to cyclopropene derivatives .

Brominated Aromatic Compounds

1-Bromo-2-isopropylbenzene ()

While aromatic, this compound highlights the impact of branched alkyl groups (isopropyl vs. ethyl) on steric and electronic properties:

  • Steric Effects : The isopropyl group in aromatic systems creates significant steric hindrance, whereas ethyl in cyclopropene may lead to torsional strain within the ring .

Physical and Chemical Properties (Inferred from Analogs)

Compound Molecular Weight (g/mol) Boiling Point (°C) Key Reactivity Notes
2-Bromo-1,1-dichlorocyclopropane ~195.8* Not reported High polarity; slow nucleophilic substitution
tert-Butyl bromide 137.02 73.1 Fast SN1 reactivity due to stable carbocation
1-Bromo-2-methylprop-1-ene 135.98 Not reported Prone to elimination or addition reactions

*Calculated based on molecular formula.

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